methyl 2-[({[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
Methyl 2-[({[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that features a combination of pyrrole, triazole, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[({[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps, starting with the preparation of the pyrrole and triazole intermediates. These intermediates are then coupled through a series of reactions to form the final compound. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol and dimethylformamide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques such as flash chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[({[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate moiety, using reagents like sodium methoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethylformamide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Methyl 2-[({[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of methyl 2-[({[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The pyrrole and triazole moieties can bind to enzymes and proteins, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties.
Indole Derivatives: Used in the treatment of various diseases due to their biological activity
Uniqueness
Methyl 2-[({[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is unique due to its combination of pyrrole, triazole, and benzoate moieties, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H17N5O3S |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
methyl 2-[[2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C17H17N5O3S/c1-12-19-20-17(22(12)21-9-5-6-10-21)26-11-15(23)18-14-8-4-3-7-13(14)16(24)25-2/h3-10H,11H2,1-2H3,(H,18,23) |
InChI Key |
OTDCUDIRYKOCRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
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